3,4,5,6-Tetrachloropyridin-2-ol

Description

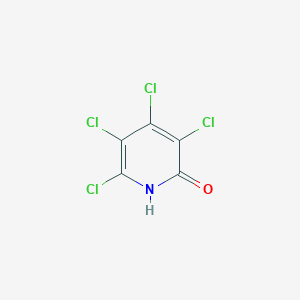

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrachloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBJKNPWSJPKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501357 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-22-8 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of a Polychlorinated Pyridinol

This technical guide delves into the chemical intricacies of 3,4,5,6-Tetrachloropyridin-2-ol, a molecule of significant interest in environmental science and toxicology. As a senior application scientist, the aim is not merely to present data but to provide a cohesive understanding of this compound, from its fundamental structure to its environmental impact and handling protocols. It is important to note that while this guide strives for comprehensive detail, specific experimental data for this particular isomer is not always readily available. In such instances, we will draw upon established principles and data from closely related analogs to provide a scientifically grounded perspective, with all such inferences being clearly stated.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a polychlorinated derivative of 2-hydroxypyridine. The pyridine ring, a foundational scaffold in many pharmaceuticals and bioactive molecules, is heavily substituted with chlorine atoms, which profoundly influences its chemical and physical properties.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17368-22-8[1][2][3][4] |

| Molecular Formula | C₅HCl₄NO[1][3] |

| Molecular Weight | 232.9 g/mol [2] |

| InChI Key | PYBJKNPWSJPKDG-UHFFFAOYSA-N[2] |

1.1. Structural Elucidation and Tautomerism

The structure of this compound consists of a pyridine ring with chlorine atoms at positions 3, 4, 5, and 6, and a hydroxyl group at position 2. This substitution pattern leads to a highly electron-deficient aromatic system.

A crucial aspect of the chemistry of 2-hydroxypyridines is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its tautomeric form, 3,4,5,6-Tetrachloro-1H-pyridin-2-one. The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridin-2-one form is the predominant tautomer.

Caption: Tautomeric equilibrium of this compound.

1.2. Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on its structure and data from related polychlorinated pyridines.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale/Reference |

| Physical State | White to off-white solid | Analogy with other chlorinated pyridines. |

| Melting Point | > 150 °C | High degree of chlorination and potential for strong intermolecular interactions. |

| Boiling Point | > 300 °C | Expected high value due to molecular weight and polarity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol.[5] | The polar hydroxyl group is offset by the four lipophilic chlorine atoms. |

| logP | ~3-4 | Estimated based on the high degree of chlorination. |

Section 2: Synthesis and Reactivity

2.1. Postulated Synthetic Pathway: Hydrolysis of Pentachloropyridine

The rationale behind this proposed pathway lies in the reactivity of pentachloropyridine towards nucleophilic substitution. The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles, with the positions of attack being influenced by the electronic nature of the ring and the reaction conditions. Partial hydrolysis of pentachloropyridine can lead to the formation of tetrachloropyridinols.[2][3][6]

Caption: Postulated synthetic pathway for this compound.

2.1.1. General Experimental Protocol (Hypothesized)

This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized and performed with extreme caution in a controlled laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve pentachloropyridine in a suitable solvent (e.g., dioxane or a high-boiling alcohol).

-

Reagent Addition: Slowly add a stoichiometric amount of an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture. The molar ratio of the base to pentachloropyridine is critical to control the degree of hydrolysis and should be carefully calculated.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., hydrochloric acid). The product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

2.2. Reactivity Profile

The reactivity of this compound is dictated by the presence of the hydroxyl group and the four electron-withdrawing chlorine atoms on the pyridine ring.

-

Acidity: The hydroxyl group is expected to be acidic due to the inductive effect of the chlorine atoms and the resonance stabilization of the resulting pyridinolate anion.

-

Nucleophilic Substitution: The remaining chlorine atoms may be susceptible to further nucleophilic substitution under forcing conditions, although the presence of the negatively charged oxygen in the pyridinolate form would deactivate the ring towards such reactions.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of alcohols, such as etherification and esterification, to yield a variety of derivatives.

Section 3: Spectroscopic Characterization (Predicted)

Experimental spectral data for this compound is scarce in the public domain. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| OH | 5.0 - 8.0 (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |

| ¹³C NMR | ||

| C2 (C-OH) | 160 - 170 | Carbon bearing the hydroxyl group in a pyridinol system. |

| C3, C4, C5, C6 (C-Cl) | 120 - 150 | Carbons attached to chlorine atoms in an electron-deficient pyridine ring. The exact shifts would be influenced by the relative positions. |

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=C/C=N bonds.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is anticipated for the hydroxyl group.

-

C=C and C=N stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, would be indicative of the carbon-chlorine bonds.

3.2. Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight and isotopic pattern of this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 231 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

-

Isotopic Pattern: Due to the presence of four chlorine atoms, a characteristic isotopic cluster of peaks would be observed for the molecular ion and its fragments, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for identifying polychlorinated compounds.

Section 4: Applications and Areas of Research

The primary significance of this compound lies in its role as a metabolite and degradation product of widely used organophosphate pesticides, such as chlorpyrifos, and herbicides like triclopyr.[2] This context defines its main areas of application and research interest.

-

Environmental Monitoring: As a persistent and water-soluble metabolite, it serves as a crucial biomarker for assessing the environmental contamination and breakdown of its parent pesticides.[2]

-

Toxicological Research: Studies have indicated that this compound may exhibit its own toxicological effects, including the potential for endocrine disruption and cellular toxicity.[2] Further research is essential to fully understand its impact on non-target organisms and human health.

-

Reference Standard: In analytical chemistry, pure this compound is essential as a reference standard for the accurate quantification of this metabolite in environmental and biological samples.

Section 5: Safety, Handling, and Toxicology

Given the high degree of chlorination and its classification as a metabolite of toxic pesticides, this compound must be handled with extreme caution, assuming it to be a highly toxic and hazardous substance. The following guidelines are based on best practices for handling hazardous chemicals and information from related polychlorinated compounds, in the absence of a specific Safety Data Sheet (SDS) for this isomer.

5.1. Hazard Classification (Presumed)

-

Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

5.2. Recommended Handling Procedures

-

Engineering Controls: All handling should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles are essential.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.

-

-

Hygiene Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

5.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

Section 6: Conclusion and Future Perspectives

This compound represents a molecule at the intersection of synthetic chemistry, environmental science, and toxicology. While its direct applications in drug development are not apparent, its significance as an environmental contaminant and a potential toxicant warrants continued investigation. Future research should focus on elucidating its precise toxicological profile, developing sensitive and reliable analytical methods for its detection, and exploring potential bioremediation strategies for its removal from the environment. A deeper understanding of the chemistry and biology of this and other polychlorinated pyridinols is crucial for safeguarding environmental and human health in a world where synthetic chemicals are ubiquitous.

References

-

Chemsigma. (2026). 17368-22-8 this compound. Retrieved January 14, 2026, from [Link]

-

Chemsigma. (n.d.). This compound [17368-22-8]. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

- Google Patents. (n.d.). CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method.

-

Capot Chemical. (2013). MSDS of 3,5,6-Trichloropyridin-2-ol sodium. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.

-

PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). 3,5,6-Trichloro-2-pyridinol. PMC. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloro-4-pyridinol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved January 14, 2026, from [Link]

-

Toxicology Excellence for Risk Assessment. (2002). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2024). 3,5,6-Trichloropyridin-2-ol. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c. Retrieved January 14, 2026, from [Link]

-

VNU University of Science. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved January 14, 2026, from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved January 14, 2026, from [Link]

Sources

3,4,5,6-Tetrachloropyridin-2-ol molecular weight

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol: Synthesis, Characterization, and Toxicological Significance

Executive Summary

This technical guide provides a comprehensive overview of this compound, a member of the chlorinated pyridinol class of compounds. While data for this specific isomer is limited, this document synthesizes information from closely related and commercially significant analogues, such as 2,3,5,6-tetrachloropyridine and the major pesticide metabolite 3,5,6-trichloro-2-pyridinol (TCP), to provide a robust framework for researchers, scientists, and drug development professionals. The guide covers essential physicochemical properties, detailed protocols for synthesis and analytical characterization, toxicological implications, and critical safety procedures. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this paper serves as a vital resource for understanding and working with this chemical family.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is a precise understanding of the molecule's identity and physical characteristics. Chlorinated pyridinols exist in tautomeric equilibrium with their corresponding pyridone forms, a factor that influences their chemical behavior and analytical signature.

Nomenclature and Structure

-

Systematic (IUPAC) Name: this compound

-

Alternative Name: 3,4,5,6-Tetrachloro-2(1H)-pyridone

-

CAS Number: Not broadly available for this specific isomer. The closely related precursor, 2,3,5,6-Tetrachloropyridine, is registered under CAS RN 2402-79-1.

-

Molecular Formula: C₅HCl₄NO

-

Molecular Weight: 232.88 g/mol

The structure is characterized by a pyridine ring substituted with four chlorine atoms and a single hydroxyl group at the C2 position. This high degree of chlorination significantly impacts the molecule's reactivity, solubility, and biological activity.

Physicochemical Data

| Property | Value (for 2,3,5,6-Tetrachloropyridine) | Source |

| Molecular Weight | 216.87 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 91 - 95 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Vapor Pressure | 0.02 mm Hg at 25°C | [1] |

| Water Solubility | Approx. 30 mg/L at 25°C | [1] |

| Log Kow | 3.32 | [1] |

Synthesis and Purification

The synthesis of chlorinated pyridinols is a critical process for obtaining analytical standards and for metabolic studies. The most common and logical pathway involves the hydrolysis of a corresponding polychlorinated pyridine precursor. This approach is favored for its reliability and relatively high yields.

Rationale for Synthetic Strategy

The synthesis of a pyridinol from a polychlorinated pyridine, such as the conversion of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloro-2-pyridinol, relies on nucleophilic aromatic substitution.[3] In this reaction, a hydroxide ion (from a base like NaOH or KOH) attacks one of the carbon atoms on the electron-deficient pyridine ring, displacing a chloride ion. The choice of reaction conditions—temperature, solvent, and catalyst—is critical.

-

Temperature: Elevated temperatures (e.g., 100-120°C) are necessary to overcome the activation energy for displacing a strongly bonded chlorine atom from the aromatic ring.[3]

-

Catalyst: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride, is often employed.[3] This is because the pyridine precursor has low water solubility, while the hydroxide nucleophile is in the aqueous phase. The catalyst facilitates the transfer of the hydroxide ion into the organic phase where the reaction occurs, dramatically increasing the reaction rate.

Sources

An In-Depth Technical Guide to the Physical Properties of 3,4,5,6-Tetrachloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3,4,5,6-tetrachloropyridin-2-ol (CAS No. 17368-22-8). While direct experimental data for this specific isomer is limited in publicly accessible literature, this document offers a robust predictive overview based on the well-characterized properties of its isomers, such as 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. By examining the influence of chlorine substitution patterns on the pyridinol scaffold, we can infer the probable characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in drug discovery and materials science, providing not only predicted physicochemical parameters but also detailed, field-proven experimental protocols for their empirical determination. Our approach emphasizes scientific integrity and a deep understanding of the structure-property relationships inherent to halogenated heterocyclic systems.

Introduction: The Significance of Chlorinated Pyridinols

Chlorinated pyridines and their derivatives are pivotal structural motifs in pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto the pyridine ring profoundly influences the molecule's electronic distribution, lipophilicity, metabolic stability, and receptor binding affinity. This compound, a member of this class, presents a unique substitution pattern that is expected to confer distinct physicochemical properties. Understanding these properties is paramount for its potential applications, from serving as a synthetic intermediate to being a pharmacologically active agent itself.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-2-one form. This equilibrium is sensitive to the solvent environment and the nature of substituents on the ring. The extensive chlorination in this compound is anticipated to significantly influence this tautomeric balance, which in turn will affect its hydrogen bonding capabilities, acidity, and overall biological activity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Comparative Analysis

| Property | 2,3,5,6-Tetrachloropyridine | 3,5,6-Trichloropyridin-2-ol | This compound (Predicted) |

| CAS Number | 2402-79-1 | 6515-38-4 | 17368-22-8 |

| Molecular Formula | C₅HCl₄N | C₅H₂Cl₃NO | C₅HCl₄NO |

| Molecular Weight | 216.87 g/mol | 198.43 g/mol | 232.88 g/mol |

| Melting Point | 91 °C[1] | 172-174 °C[2] | Expected to be high, likely >150 °C |

| Boiling Point | 251 °C[1] | 254.8 °C[2] | Expected to be >250 °C |

| Water Solubility | ~30 mg/L at 25 °C[1] | Moderately soluble[3] | Expected to have low water solubility |

| Organic Solvent Solubility | Very soluble in ether, ethanol, petroleum ether | Soluble in organic solvents[3] | Expected to be soluble in polar organic solvents like DMSO and methanol.[4] |

| pKa | -0.80 (of conjugate acid) | 3.78 (predicted)[4] | Expected to be acidic, with a pKa lower than 3,5,6-trichloropyridin-2-ol due to the additional chlorine atom. |

Expert Insights: The presence of the hydroxyl group in the pyridinols, capable of hydrogen bonding, generally leads to a higher melting point compared to the corresponding tetrachloropyridine. The additional chlorine atom in this compound, compared to 3,5,6-trichloropyridin-2-ol, is expected to further increase the melting point due to increased molecular weight and van der Waals forces. The strong electron-withdrawing effect of the four chlorine atoms will significantly increase the acidity of the hydroxyl group, resulting in a lower pKa.

Predicted Spectral Characteristics

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of its isomers and the known effects of its functional groups.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, a single, broad singlet is expected for the hydroxyl proton (-OH). Its chemical shift will be highly dependent on the solvent and concentration. The pyridone tautomer, if present, would show an N-H proton signal, also a broad singlet, at a different chemical shift. Due to the full substitution of the pyridine ring, no other proton signals are expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more informative. Five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chlorine and oxygen atoms. The carbon bearing the hydroxyl group (C2) is expected to be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations will likely appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 232.88 g/mol . A characteristic isotopic pattern for four chlorine atoms will be observed for the molecular ion and its fragments.

Experimental Protocols for Physicochemical Characterization

To empirically determine the physical properties of this compound, the following detailed protocols are recommended.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (0.5-1 °C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

Perform a rapid preliminary measurement to determine the approximate melting range.

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the approximate melting point.

-

Use a slow heating rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[6][7]

-

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Principle: Solubility in various solvents provides insights into the polarity and the presence of acidic or basic functional groups.

Methodology:

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Procedure:

-

Add approximately 10 mg of the compound to 1 mL of each solvent in separate test tubes.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution. If not fully dissolved, gently heat the sample and observe for any change in solubility.

-

For aqueous solutions, test the pH with litmus paper or a pH meter to confirm the acidic or basic nature of the compound.[8][9]

-

pKa Determination for Sparingly Soluble Compounds

Principle: Due to the expected low water solubility, a potentiometric titration in a co-solvent system followed by extrapolation to aqueous conditions is the recommended method.

Methodology:

-

Co-solvent System: A series of methanol-water or DMSO-water mixtures (e.g., 20%, 40%, 60%, 80% organic solvent).

-

Procedure:

-

Prepare a solution of the compound in each co-solvent mixture.

-

Titrate the solution with a standardized solution of NaOH, monitoring the pH with a calibrated pH meter.

-

Determine the apparent pKa (pKa') in each co-solvent mixture from the half-equivalence point of the titration curve.

-

Plot the pKa' values against the mole fraction of the organic solvent and extrapolate to zero organic solvent concentration to obtain the aqueous pKa.[3][10]

-

Caption: Workflow for pKa determination using co-solvents.

Safety and Handling

Chlorinated pyridines should be handled with care, as they can be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While a complete experimental profile of this compound is yet to be established in the public domain, this guide provides a robust, scientifically-grounded framework for understanding its physical properties. Through a comparative analysis of its isomers, we have predicted its key physicochemical characteristics. Furthermore, the detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions. This work underscores the importance of a systematic approach to the characterization of novel compounds in the fields of drug discovery and chemical research.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Taher, A. (2017, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Santa Monica College. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5,6-Trichloro-2-pyridinol. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). TCPy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloropyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrachloro-4-pyridinol. PubChem Compound Database. Retrieved from [Link]

-

Subirats, X., et al. (2019). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

-

Toxicology Excellence for Risk Assessment. (2009). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98%. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. TCPy - Wikipedia [en.wikipedia.org]

- 3. CAS 6515-38-4: 3,5,6-Trichloro-2-pyridinol | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 6. preprints.org [preprints.org]

- 7. 3,5,6-Trichloro-2-pyridinol-4,5,6-13C3, 15N ≥98 atom % 15N, ≥99 atom % 13C, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Synthesis of 3,5,6-Trichloropyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5,6-trichloropyridin-2-ol, a critical intermediate in the production of several key agricultural chemicals. While the inquiry specified 3,4,5,6-tetrachloropyridin-2-ol, the overwhelmingly prevalent and industrially significant compound is its trichloro-analogue. This guide will, therefore, focus on the synthesis of 3,5,6-trichloropyridin-2-ol, with the understanding that this is likely the molecule of interest for researchers, scientists, and drug development professionals. We will delve into two major synthetic routes: the hydrolysis of a tetrachloropyridine precursor and a multi-step process commencing from trichloroacetyl chloride and acrylonitrile. The causality behind experimental choices, detailed protocols, and the underlying chemical principles will be explored to provide a robust and practical resource.

Introduction: The Significance of 3,5,6-Trichloropyridin-2-ol

3,5,6-Trichloropyridin-2-ol, often abbreviated as TCP, is a heterocyclic aromatic alcohol of significant industrial importance. Its primary application lies in its role as a key precursor in the synthesis of the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[1][2] The biological activity of these downstream products makes the efficient and cost-effective synthesis of TCP a subject of considerable interest in agrochemical research and manufacturing. This guide will elucidate the most prominent and field-proven methodologies for its preparation.

Synthesis Pathway I: Hydrolysis of 2,3,5,6-Tetrachloropyridine

A common and direct method for the synthesis of 3,5,6-trichloropyridin-2-ol involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine. This process is favored for its relatively straightforward, single-step conversion.

Underlying Principles

The hydrolysis of 2,3,5,6-tetrachloropyridine is a nucleophilic aromatic substitution reaction. The hydroxyl group from an alkaline source, such as sodium hydroxide or potassium hydroxide, displaces one of the chlorine atoms on the pyridine ring. The substitution preferentially occurs at the 2-position due to the activating effect of the ring nitrogen. The reaction is typically carried out in an aqueous medium, often under pressure and at elevated temperatures to drive the reaction to completion. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the interaction between the aqueous hydroxide and the organic tetrachloropyridine.

Experimental Protocol

The following protocol is a representative example of the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine:

-

Reaction Setup: A high-pressure autoclave is charged with 2,3,5,6-tetrachloropyridine, water, a stoichiometric excess of sodium hydroxide (or potassium hydroxide), and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).[3][4]

-

Reaction Conditions: The mixture is heated to a temperature in the range of 120-155°C, resulting in a pressure of approximately 0.25-0.55 MPa.[4] The reaction is maintained under these conditions with vigorous stirring for 2-5.5 hours.[4]

-

Workup and Isolation: After cooling, the reaction mixture is acidified with an acid such as hydrochloric acid to a pH of 4.0-4.5.[3] This protonates the resulting pyridinolate salt, causing the 3,5,6-trichloropyridin-2-ol to precipitate out of the solution.

-

Purification: The solid product is collected by filtration, washed with deionized water to remove inorganic salts, and then dried to yield the final product. Product purity can be assessed by techniques such as gas chromatography.[3]

Process Visualization

Caption: Hydrolysis of 2,3,5,6-Tetrachloropyridine to 3,5,6-Trichloropyridin-2-ol.

Synthesis Pathway II: From Trichloroacetyl Chloride and Acrylonitrile

An alternative and widely patented route to 3,5,6-trichloropyridin-2-ol involves the reaction of trichloroacetyl chloride with acrylonitrile.[5][6][7] This pathway is more complex, involving addition, cyclization, and aromatization steps, but offers the advantage of utilizing different starting materials.

Mechanistic Overview

This synthetic approach can be broken down into three key stages:

-

Addition Reaction: Trichloroacetyl chloride undergoes an addition reaction with acrylonitrile in the presence of a catalyst, typically a copper(I) salt, to form 2,2,4-trichloro-4-cyanobutanoyl chloride.[6]

-

Cyclization: The intermediate, 2,2,4-trichloro-4-cyanobutanoyl chloride, is then cyclized in the presence of anhydrous HCl. This step forms a dihydropyridinone intermediate, 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one.[6]

-

Aromatization: The final step is the aromatization of the dihydropyridinone intermediate to yield 3,5,6-trichloropyridin-2-ol. This can be achieved by treatment with an aqueous base or with a chloride ion source in an organic solvent.[6]

A notable advantage of this stepwise approach is the ability to separate the individual reactions, which prevents byproducts from one step from interfering with subsequent steps.[6]

Experimental Protocol (Stepwise Approach)

The following is a generalized, stepwise protocol for this synthesis pathway:

-

Addition: Trichloroacetyl chloride, acrylonitrile, and a catalytic amount of a copper salt are heated in an inert solvent. The reaction is monitored until the starting materials are consumed.

-

Cyclization: The resulting 2,2,4-trichloro-4-cyanobutanoyl chloride is dissolved in an inert organic solvent and treated with anhydrous HCl under pressure to induce cyclization.

-

Aromatization: The cyclized intermediate is then subjected to conditions that promote the elimination of HCl to form the aromatic 3,5,6-trichloropyridin-2-ol.

-

Isolation and Purification: The final product is isolated and purified using standard techniques such as crystallization or chromatography.

Process Visualization

Caption: Multi-step synthesis of 3,5,6-Trichloropyridin-2-ol.

Precursor Synthesis: Preparation of 2,3,5,6-Tetrachloropyridine

For the hydrolysis pathway, an efficient synthesis of the starting material, 2,3,5,6-tetrachloropyridine, is crucial. One common method is the reduction of pentachloropyridine.[8]

Reductive Dechlorination

Pentachloropyridine can be selectively dechlorinated at the 4-position to yield 2,3,5,6-tetrachloropyridine. This reduction can be achieved using metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium.[9] The reaction is typically carried out at temperatures ranging from 20°C to 100°C.[9]

Process Visualization

Caption: Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I: Hydrolysis | Pathway II: From Acrylonitrile |

| Starting Materials | 2,3,5,6-Tetrachloropyridine, NaOH/KOH | Trichloroacetyl Chloride, Acrylonitrile |

| Number of Steps | 1 | 3+ |

| Reaction Conditions | High Temperature, High Pressure | Moderate to High Temperature, Pressure in Cyclization Step |

| Key Intermediates | None (direct conversion) | 2,2,4-Trichloro-4-cyanobutanoyl chloride, 3,3,5,6-Tetrachloro-3,4-dihydropyridin-2-one |

| Advantages | Simpler process, fewer steps | Utilizes different starting materials, allows for stepwise control |

| Disadvantages | Requires synthesis of tetrachloropyridine precursor | More complex, multiple steps and intermediates |

Conclusion

The synthesis of 3,5,6-trichloropyridin-2-ol is a well-established process with multiple viable routes. The choice between the hydrolysis of 2,3,5,6-tetrachloropyridine and the multi-step synthesis from trichloroacetyl chloride and acrylonitrile will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired process control. Both pathways, when optimized, can provide high yields of this industrially vital chemical intermediate. Further research continues to focus on improving reaction efficiency, reducing waste, and developing more sustainable synthetic methodologies.

References

- US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents. (n.d.).

-

2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem. (n.d.). Retrieved from [Link]

- EP0397281A2 - An improved process for the preparation of 3,5,6-trichloropyridin-2-ol - Google Patents. (n.d.).

- CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents. (n.d.).

- Nomura, G. S., & Patterson, Jr., D. G. (1995). Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-¹³C₅-¹⁵N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos). Journal of labelled compounds & radiopharmaceuticals, 36(4), 369-374.

- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents. (n.d.).

- CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents. (n.d.).

-

3,5,6-Trichloropyridin-2-ol - PMC - NIH. (n.d.). Retrieved from [Link]

-

Process for recovering 2,3,5,6-tetrachloropyridine from mixtures of chlorinated pyridines - European Patent Office. (n.d.). Retrieved from [Link]

-

Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

3,5,6-Trichloropyridin-2-ol - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 4. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]

- 5. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-{sup 13}C{sub 5}-{sup 15}N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos) (Journal Article) | ETDEWEB [osti.gov]

- 8. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5,6-Tetrachloropyridin-2-ol, a polychlorinated pyridinol, is a versatile chemical intermediate with significant implications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications. We will delve into its tautomeric nature, spectroscopic characterization, and its role as a building block for more complex molecules. Particular emphasis is placed on the synthetic pathways and the mechanistic principles governing its reactivity, offering valuable insights for researchers engaged in the development of novel chemical entities.

Introduction: Unveiling this compound

This compound, registered under CAS number 17368-22-8, is a chlorinated heterocyclic compound. Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a hydroxyl group at the 2-position. The presence of multiple electron-withdrawing chlorine atoms and the hydroxyl group imparts unique chemical properties to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

A crucial aspect of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 3,4,5,6-Tetrachloropyridin-2(1H)-one. This equilibrium is a common feature of 2-hydroxypyridines and significantly influences the compound's reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 17368-22-8 | |

| Molecular Formula | C₅HCl₄NO | |

| Molecular Weight | 232.88 g/mol | |

| Tautomeric Form | 3,4,5,6-Tetrachloropyridin-2(1H)-one |

Synthesis of this compound

The synthesis of highly chlorinated pyridines can be challenging. While a direct, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through the hydrolysis of a suitable precursor, pentachloropyridine. The high degree of chlorination in the starting material is crucial for obtaining the desired tetrachlorinated product.

Conceptual Synthetic Pathway: Hydrolysis of Pentachloropyridine

The hydrolysis of pentachloropyridine represents a plausible route to this compound. This reaction involves the nucleophilic substitution of one of the chlorine atoms by a hydroxyl group. The regioselectivity of this substitution is a key consideration. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack in polychlorinated pyridines due to the electron-withdrawing effect of the ring nitrogen.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis via hydrolysis of pentachloropyridine.

Experimental Considerations:

-

Reaction Conditions: The hydrolysis would likely require forcing conditions, such as high temperatures and the use of a strong base (e.g., sodium hydroxide) in an aqueous or mixed aqueous-organic solvent system.

-

Byproducts: The reaction may yield a mixture of isomeric tetrachloropyridinols and other hydrolysis products, necessitating careful purification.

-

Precursor Availability: Pentachloropyridine is a commercially available starting material, making this a feasible, albeit potentially low-yielding, approach.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the four chlorine substituents, and the nucleophilic/acidic hydroxyl group.

Tautomerism

The tautomeric equilibrium between the pyridinol and pyridone forms is a fundamental aspect of its reactivity. The pyridone form possesses an amide-like character, while the pyridinol form has an aromatic, phenolic character. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This duality allows the molecule to react as either a nucleophile (through the oxygen or nitrogen atom) or an electrophile (at the carbon atoms of the ring).

Diagram 2: Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the target compound.

Nucleophilic Substitution Reactions

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the ring nitrogen and the other chlorine atoms. This makes this compound a valuable scaffold for introducing a variety of functional groups.

Reaction Causality:

-

Activation: The pyridine nitrogen and the chlorine atoms inductively withdraw electron density from the ring, making the carbon atoms electrophilic and prone to attack by nucleophiles.

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

-

Regioselectivity: The position of substitution will depend on the specific reaction conditions and the nature of the incoming nucleophile. The chlorine atoms at positions 4 and 6 are often the most reactive towards nucleophilic attack in polychlorinated pyridines.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical reactions of alcohols and phenols, such as O-alkylation, O-acylation, and etherification. These reactions provide a handle to modify the molecule's properties, such as solubility and lipophilicity, which is of particular interest in drug development.

Spectroscopic Characterization

While a dedicated, publicly available, and fully assigned set of spectra for this compound is not readily found, its spectral characteristics can be predicted based on its structure and by comparison with related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A single, broad singlet for the hydroxyl proton (δ ~5-10 ppm), which is exchangeable with D₂O. The absence of other proton signals confirms the fully substituted pyridine ring. |

| ¹³C NMR | Five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the chlorine and hydroxyl substituents, with the carbon bearing the hydroxyl group (C2) expected at a lower field (δ ~160-170 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would be observed in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 232.88 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing four chlorine atoms. |

Applications in Research and Development

The utility of this compound in research and development, particularly in the pharmaceutical and agrochemical sectors, stems from its role as a versatile building block.

Intermediate in Organic Synthesis

The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic compounds. The ability to selectively substitute the chlorine atoms allows for the introduction of various pharmacophores and functional groups.

Diagram 3: Role as a Synthetic Intermediate

Caption: Synthetic utility of the target compound.

Potential in Medicinal Chemistry

The pyridine scaffold is a common motif in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Polychlorinated aromatic compounds can exhibit a range of biological activities, and their substitution pattern can be fine-tuned to optimize potency and selectivity. While direct applications of this compound in drug development are not widely reported, its derivatives could be explored for various therapeutic areas. The presence of chlorine atoms can influence a molecule's metabolic stability and lipophilicity, which are critical parameters in drug design.[2]

Safety and Handling

As with all highly chlorinated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and use personal protective equipment, including gloves, safety glasses, and a lab coat. Specific toxicological data for this compound is limited, but it should be treated as potentially hazardous.

Conclusion

This compound is a fascinating and potentially valuable molecule for chemical synthesis and drug discovery. Its rich functionality, arising from the combination of a pyridine ring, four chlorine atoms, and a hydroxyl group, offers a multitude of possibilities for the construction of novel and complex chemical entities. While detailed experimental data on its synthesis and reactivity are not abundant in the public domain, the principles of organic chemistry provide a solid framework for understanding and exploring its chemical behavior. Further research into the synthesis and derivatization of this compound could unlock its full potential as a versatile building block for the development of new materials and therapeutics.

References

-

PubChem. 3,5,6-Trichloro-2-pyridinol. National Center for Biotechnology Information. [Link]

- Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

- Chavda, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509.

-

PubChem. 2,3,5,6-Tetrachloropyridine. National Center for Biotechnology Information. [Link]

- Verma, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1477-1524.

Sources

An In-depth Technical Guide to the Spectral Analysis of 3,4,5,6-Tetrachloropyridin-2-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 3,4,5,6-tetrachloropyridin-2-ol (CAS No. 17368-22-8), a molecule of significant interest in environmental science and toxicology. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such spectral data, intended to serve as a practical resource for researchers engaged in the synthesis and analysis of chlorinated pyridinols and related heterocyclic compounds.

Introduction: The Structural Elucidation Challenge

This compound is a key metabolite of several widely used organophosphate pesticides and herbicides.[1] Its persistence in the environment and potential toxicological effects necessitate robust analytical methods for its identification and quantification. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural confirmation of such molecules.

This guide addresses the critical need for a centralized repository of spectral information for this compound. In the absence of published experimental spectra, we present a detailed theoretical prediction of the key spectral features. This predictive analysis is designed to empower researchers to identify this compound in complex matrices and to provide a reliable reference for the verification of newly synthesized standards.

A crucial aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridin-2-ol and the 2-pyridinone forms. This equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. This guide will consider the spectral implications of both tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known effects of chloro, hydroxyl, and amino functional groups on the pyridine ring system, drawing comparisons with data for compounds like 2-chloropyridine and various hydroxypyridines.[2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| 11.0 - 14.0 | Broad Singlet | N-H (Pyridinone tautomer) | The N-H proton in 2-pyridinone systems is typically deshielded and exhibits a broad signal due to quadrupolar coupling with the nitrogen and chemical exchange. |

| 5.0 - 8.0 | Broad Singlet | O-H (Pyridinol tautomer) | The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. In the pyridinol form, this proton would likely be a broad singlet. |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 | C2 (C=O in pyridinone) | The carbonyl carbon in 2-pyridinones is significantly deshielded and appears at a low field. |

| ~145 | C6 | The carbon atom adjacent to the nitrogen is deshielded. |

| ~135 | C4 | The chemical shifts of carbons bonded to chlorine are influenced by both the electronegativity of chlorine and their position in the ring. |

| ~125 | C5 | Positional effects of the chloro substituents lead to distinct chemical shifts for each carbon. |

| ~115 | C3 | The varied electronic environments of the chlorinated carbons result in a spread of chemical shifts. |

Expert Interpretation of Predicted NMR Data

The ¹H NMR spectrum is expected to be simple, dominated by a single broad peak corresponding to the exchangeable proton (N-H or O-H). The exact chemical shift and predominance of one tautomer over the other will be highly dependent on the solvent used for analysis. For instance, in a non-polar solvent like chloroform-d, the pyridinone tautomer might be favored, while in a protic solvent like DMSO-d₆, both forms could be present.

The ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the pyridine ring, reflecting the molecule's lack of symmetry. The carbon at the 2-position (C2) is expected to have the most downfield chemical shift, especially in the pyridinone form where it exists as a carbonyl carbon. The remaining four carbons, each bonded to a chlorine atom, will have their chemical shifts influenced by the electron-withdrawing nature of the halogens and their proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to several thousand scans).

-

Process the data similarly to the ¹H spectrum.

-

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can provide clear evidence for the hydroxyl or N-H group, the carbonyl group (in the pyridinone tautomer), and the vibrations of the chlorinated pyridine ring.

Predicted IR Spectral Data

The following table outlines the predicted key absorption bands for this compound, with reference to the typical vibrational frequencies of pyridinols and chlorinated aromatic compounds.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale for Prediction |

| 3400 - 3200 (broad) | O-H stretch (Pyridinol tautomer) | The hydroxyl group in the pyridinol form will exhibit a broad absorption band due to hydrogen bonding. |

| 3200 - 3000 (broad) | N-H stretch (Pyridinone tautomer) | The N-H stretching vibration in the pyridinone tautomer will also be broad due to hydrogen bonding. |

| 1680 - 1640 | C=O stretch (Pyridinone tautomer) | A strong absorption band in this region is a clear indicator of the carbonyl group in the pyridinone form. |

| 1620 - 1550 | C=C and C=N ring stretching | These vibrations are characteristic of the pyridine ring and are sensitive to substitution patterns. |

| 1200 - 1000 | C-O stretch (Pyridinol tautomer) | The stretching vibration of the C-O bond in the pyridinol form is expected in this region. |

| 800 - 600 | C-Cl stretch | Strong absorptions in this region are characteristic of carbon-chlorine bonds. |

Expert Interpretation of Predicted IR Data

The most informative region of the IR spectrum will be the high-frequency range (above 1600 cm⁻¹). The presence of a broad band between 3400 and 3000 cm⁻¹ will confirm the presence of either an O-H or N-H group, consistent with the proposed structure. A strong, sharp peak around 1660 cm⁻¹ would be a definitive indicator of the C=O group, suggesting that the pyridinone tautomer is the dominant form in the solid state. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the various stretching and bending modes of the chlorinated pyridine ring, including the characteristic C-Cl stretches.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum and correlate them with the corresponding functional group vibrations.

-

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and for observing the characteristic isotopic pattern of a polychlorinated compound.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₅HCl₄NO. The predicted mass spectrum is based on this formula and the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Predicted m/z | Ion | Rationale for Prediction |

| 231, 233, 235, 237, 239 | [M]⁺ | The molecular ion peak cluster. The most abundant peak will be at m/z 231 (containing four ³⁵Cl atoms). The relative intensities of the subsequent peaks (M+2, M+4, M+6, M+8) will follow a characteristic pattern determined by the statistical distribution of the chlorine isotopes. |

| 203, 205, 207, 209 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule (28 Da) is a common fragmentation pathway for pyridinones. |

| 196, 198, 200, 202 | [M-Cl]⁺ | Loss of a chlorine radical is a typical fragmentation for chlorinated aromatic compounds. |

Expert Interpretation of Predicted Mass Spectrum

The most striking feature of the electron ionization (EI) mass spectrum of this compound will be the isotopic cluster of the molecular ion. Due to the presence of four chlorine atoms, the molecular ion will appear as a group of peaks separated by 2 m/z units. The relative intensities of these peaks (M, M+2, M+4, M+6, M+8) will provide a definitive confirmation of the number of chlorine atoms in the molecule.

Common fragmentation pathways for such a molecule would include the loss of a chlorine atom ([M-Cl]⁺) or, if the pyridinone tautomer is present, the loss of neutral carbon monoxide ([M-CO]⁺). High-resolution mass spectrometry would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from any impurities. A typical program might start at 100°C and ramp up to 280°C.

-

Use a suitable capillary column (e.g., a DB-5ms).

-

Set the injector temperature to ensure complete volatilization of the sample (e.g., 250°C).

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

-

The ion source is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The instrument software will acquire mass spectra continuously as compounds elute from the GC column.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion cluster and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a C₅HCl₄NO molecule.

-

Caption: GC-MS Experimental Workflow.

Conclusion

References

-

PubChem: 2-Chloropyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST Chemistry WebBook: Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. (n.d.). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

-

ResearchGate: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Retrieved January 14, 2026, from [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds.Physical Methods in Heterocyclic Chemistry, 2, 161-360.

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 5. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L19450.06 [thermofisher.com]

3,4,5,6-Tetrachloropyridin-2-ol safety and handling

An In-depth Technical Guide to the Safe Handling of 3,4,5,6-Tetrachloropyridin-2-ol

A Note on Structural Analogs

Compound Profile and Significance

This compound is a chlorinated pyridine derivative. It is environmentally and toxicologically significant as a primary degradation product of widely used organophosphate insecticides such as chlorpyrifos.[1] Its persistence in soil and high water solubility mean it can potentially contaminate ecosystems, making its study crucial for environmental monitoring.[1] In laboratory settings, it serves as an important intermediate and reference standard in organic synthesis and analytical chemistry.[2][3][4] Given its structure and the known hazards of related compounds, a robust safety protocol is essential for all personnel handling this chemical.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The following hazard classifications are extrapolated from GHS classifications of similar chlorinated pyridines.

Table 1: GHS Hazard Classification (Extrapolated)

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |

| Eye Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage.[6][7][8] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[8] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[8] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][8] |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[5] |

Toxicological Profile: Understanding the Risks

The primary health risks associated with chlorinated pyridines involve irritation upon contact and systemic toxicity upon absorption.

-

Acute Effects : Exposure can cause immediate irritation to the skin, eyes, and respiratory tract.[9][10] Ingestion is harmful, and for some analogs, skin contact or inhalation can be fatal.[8]

-

Chronic Effects : While specific long-term data for this compound is lacking, repeated exposure to its isomer, 2,3,5,6-tetrachloropyridine, has been shown in animal studies to cause kidney and liver effects.[11][12][13]

-

Carcinogenicity : Currently, this compound and its close analogs are not listed as carcinogens by NTP, IARC, or OSHA.[5]

-

Mutagenicity : Laboratory experiments on similar compounds have shown mixed results, with some analogs demonstrating mutagenic effects.[14]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls illustrates the most effective strategies for mitigating risk.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15] The work area should be equipped with an emergency eyewash station and a safety shower.[9]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently.[16]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves.[16] Double-gloving is recommended. | Provides a barrier against skin contact. Inspect gloves for defects before use. Change gloves frequently (every 30-60 minutes) or immediately if contamination is suspected.[16] Use proper removal technique to avoid contaminating skin.[17] |

| Eye/Face Protection | Chemical safety goggles or a full-face shield.[18] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |

| Skin and Body | A long-sleeved, tight-cuffed laboratory coat.[18] Consider a chemically resistant apron for large quantities. | Prevents contamination of personal clothing and skin.[15] Contaminated clothing must be removed immediately and laundered separately before reuse.[9][14] |

| Respiratory | Use is mandated by engineering controls (fume hood). If a hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[17] | Prevents inhalation of harmful dust or aerosols. Ensure proper fit-testing and training before use. |

Core Protocols: Safe Handling & Storage

Adherence to standardized protocols is non-negotiable. These procedures are designed to minimize exposure during routine laboratory work.

Protocol 1: Handling Solid Compound

-

Preparation : Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.

-

Weighing : Use a dedicated spatula. Weigh the compound on weighing paper or in a tared container within the fume hood. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

-

Transfer : Carefully transfer the solid to the reaction vessel or storage container.

-

Post-Handling : Clean all equipment used. Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[5][18]

Protocol 2: Preparing Solutions

-

Setup : Perform all steps inside a chemical fume hood.

-

Solvent Addition : Slowly add the pre-weighed solid this compound to the solvent in the flask. This minimizes splashing. Note its solubility in DMSO and Methanol, and insolubility in water.[2]

-

Mixing : Cap the container and mix using a magnetic stirrer or gentle agitation. Avoid heating unless the protocol specifically requires it, as this can increase vapor pressure.

-

Storage : Transfer the solution to a clearly labeled, tightly sealed container. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Storage Requirements

-

Container : Store in a tightly closed, properly labeled container.[18]

-

Location : Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][18]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[5][9]

Spill Management & Emergency Procedures

Rapid and correct response to spills and exposures is crucial to mitigate harm.

Spill Cleanup Workflow

Caption: Step-by-step workflow for chemical spill cleanup.

For any major spill, or if you feel unwell or uncertain, evacuate the area and contact your institution's emergency response team immediately.[9][19]

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury. Always seek professional medical attention after any exposure.[17]

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][14][20]

-

Skin Contact : Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10][17][20] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[14][17] Never give anything by mouth to an unconscious person.[17] Call a poison control center or seek immediate medical attention.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Classification : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.

-

Segregation : Halogenated organic waste must be segregated from non-halogenated waste streams.[15] This is critical because halogenated compounds require specific high-temperature incineration processes for safe destruction.

-

Procedure :

-

Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[19]

-

The label must include "Hazardous Waste" and the full chemical name.[15]

-

Store the waste container in a secure, designated satellite accumulation area.

-

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[15][19]

-

-

Prohibition : Never dispose of this chemical down the drain or in regular trash.[17][21]

References

- Benchchem. (n.d.). Safe handling and storage procedures for 3-Chloro-2-ethylpyridine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.

- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.

- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.

- Toxicology Excellence for Risk Assessment. (n.d.). Workplace Environmental Exposure Level - 2,3,5,6-Tetrachloropyridine.

- NOAA. (n.d.). 2-CHLOROPYRIDINE - CAMEO Chemicals.

- Jubilant Ingrevia Limited. (n.d.). 2,3,5,6-Tetrachloropyridine (Symtet) Safety Data Sheet.

- Capot Chemical. (2013). MSDS of 3,5,6-Trichloropyridin-2-ol sodium.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3,5,6-Tetrachloropyridine.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.